zinc;carbonate;hydrate
Overview
Description
Zinc carbonate hydrate is an inorganic compound with the chemical formula ZnCO₃·xH₂O. It is a white solid that is insoluble in water and exists naturally as the mineral smithsonite . This compound is often used in various industrial applications due to its unique properties.
Preparation Methods
Zinc carbonate hydrate can be synthesized through several methods:
Precipitation: This involves reacting zinc sulfate with sodium carbonate, resulting in the formation of zinc carbonate and sodium sulfate.
Carbonation: Carbon dioxide is passed through a solution of zinc salts, leading to the precipitation of zinc carbonate.
Hydrothermal Synthesis: This method uses high temperature and pressure to produce high-purity crystals of zinc carbonate.
Chemical Reactions Analysis
Zinc carbonate hydrate undergoes various chemical reactions:
Reaction with Acids: Zinc carbonate reacts with acids like hydrochloric acid to form zinc chloride, carbon dioxide, and water. For example: [ \text{ZnCO}_3 + 2\text{HCl} \rightarrow \text{ZnCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Decomposition: Upon heating, zinc carbonate decomposes to form zinc oxide and carbon dioxide. The reaction is as follows: [ \text{ZnCO}_3 \rightarrow \text{ZnO} + \text{CO}_2 ]
Scientific Research Applications
Zinc carbonate hydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of zinc carbonate hydrate involves the release of zinc ions (Zn²⁺) upon dissolution. These zinc ions play a crucial role in various biochemical processes, including enzyme activation, protein synthesis, and cell division . Zinc ions interact with specific molecular targets and pathways, such as zinc transporters, to exert their effects .
Comparison with Similar Compounds
Zinc carbonate hydrate can be compared with other zinc compounds like zinc oxide and zinc sulfate:
Zinc Sulfate (ZnSO₄): Zinc sulfate is highly soluble in water and is commonly used as a dietary supplement and in the treatment of zinc deficiency.
Zinc carbonate hydrate offers unique advantages over these compounds, such as better stability in various formulations and specific benefits in pharmaceuticals and cosmetics .
Properties
IUPAC Name |
zinc;carbonate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.H2O.Zn/c2-1(3)4;;/h(H2,2,3,4);1H2;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWLIFWNJWLDCI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032294 | |
Record name | Zinc carbonate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12539-71-8 | |
Record name | Zinc carbonate hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012539718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc carbonate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc carbonate hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZINC CARBONATE HYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWS4UX0X9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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